CP-100356 hydrochloride

Description

Discovery and Development of CP-100356 Hydrochloride

This compound, a diaminoquinazoline derivative, was developed as a high-affinity inhibitor of P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP), two critical efflux transporters associated with multidrug resistance in cancer and infectious diseases. Initially investigated by Pfizer Inc., this compound emerged from efforts to identify selective probes for studying drug transporter interactions in vivo. Its discovery marked a significant advancement in pharmacological tools for distinguishing between P-gp- and BCRP-mediated efflux mechanisms, particularly in preclinical models. Early studies demonstrated its dual inhibitory properties, with half-maximal inhibitory concentrations (IC50) of 0.5 μM for P-gp and 1.5 μM for BCRP in transfected cell lines.

The compound’s utility expanded beyond oncology, with subsequent research revealing its application in viral studies. For instance, this compound was employed to enhance the intracellular concentration of antiviral agents like PF-00835231 by counteracting P-gp-mediated efflux in SARS-CoV-2 research. Despite its discontinuation in clinical development, CP-100356 remains a valuable tool compound for mechanistic studies of transporter proteins.

Chemical Classification and Nomenclature

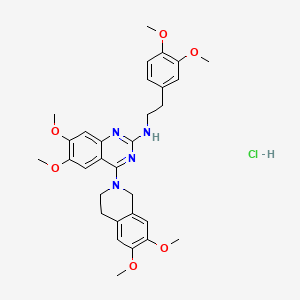

This compound belongs to the quinazoline class of heterocyclic compounds, characterized by a bicyclic structure comprising a benzene ring fused to a pyrimidine ring. Its systematic IUPAC name, 4-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-6,7-dimethoxyquinazolin-2-amine hydrochloride , reflects its complex substituent pattern (Table 1). The molecule incorporates both quinazoline and isoquinoline moieties, with multiple methoxy groups contributing to its hydrophobicity and target binding affinity.

Table 1: Key Nomenclative and Classification Data

| Property | Detail |

|---|---|

| IUPAC Name | 4-(6,7-Dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-6,7-dimethoxyquinazolin-2-amine hydrochloride |

| Synonyms | CP-100356 HCl; CP 100356 hydrochloride |

| CAS Registry Number | 142715-48-8 |

| Chemical Family | Diaminoquinazoline derivative |

| Molecular Formula | C31H37ClN4O6 |

Molecular Structure Overview

The molecular architecture of this compound features a quinazoline core (positions 1–4) fused to an isoquinoline system (positions 5–8), creating a planar bicyclic framework (Figure 1). Key structural elements include:

- Methoxy Substituents : Six methoxy (-OCH3) groups at positions 6,7 (quinazoline) and 3,4 (isoquinoline and phenethyl side chain), enhancing lipid solubility and π-π stacking interactions.

- Phenethylamine Side Chain : A 2-(3,4-dimethoxyphenyl)ethyl group linked to the quinazoline N2 position, critical for P-gp binding.

- Chloride Counterion : Balances the protonated amine at physiological pH, improving aqueous solubility.

Figure 1: Structural Features of this compound

(Note: A 2D schematic would depict the fused quinazoline-isoquinoline system with methoxy groups and the phenethyl side chain.)

The compound’s stereoelectronic properties are defined by its conjugated π-system and hydrogen-bonding donors/acceptors, enabling interactions with transporter proteins’ substrate-binding pockets.

Historical Evolution of Quinazoline and Isoquinoline Research

Quinazoline chemistry traces its origins to 19th-century investigations into benzopyridine derivatives. August Bischler and Lang first synthesized quinazoline in 1895 via decarboxylation of quinazoline-2-carboxylic acid. Parallel work on isoquinoline, its structural isomer, revealed diverse biological activities among natural alkaloids like morphine and papaverine. These early discoveries laid the groundwork for medicinal applications of heterocyclic systems.

The mid-20th century saw quinazoline derivatives gain prominence as antimalarials and antitumor agents, driven by their ability to intercalate DNA and inhibit enzymatic processes. Isoquinoline research similarly advanced, with the identification of tetrahydroisoquinoline alkaloids as neuromodulators. This compound exemplifies the convergence of these lineages, combining quinazoline’s synthetic versatility with isoquinoline’s pharmacokinetic properties to target efflux transporters.

Modern synthetic strategies, such as the Pomeranz–Fritsch reaction for isoquinolines and Gabriel synthesis for quinazolines, have enabled precise modifications to optimize transporter affinity and selectivity. These advancements underscore the enduring relevance of fused heterocycles in drug discovery.

Properties

IUPAC Name |

4-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-6,7-dimethoxyquinazolin-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H36N4O6.ClH/c1-36-24-8-7-19(13-25(24)37-2)9-11-32-31-33-23-17-29(41-6)28(40-5)16-22(23)30(34-31)35-12-10-20-14-26(38-3)27(39-4)15-21(20)18-35;/h7-8,13-17H,9-12,18H2,1-6H3,(H,32,33,34);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWCHXVYTCMPAMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCNC2=NC3=CC(=C(C=C3C(=N2)N4CCC5=CC(=C(C=C5C4)OC)OC)OC)OC)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H37ClN4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10746700 | |

| Record name | 4-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-6,7-dimethoxyquinazolin-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10746700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

597.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142715-48-8 | |

| Record name | 4-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-6,7-dimethoxyquinazolin-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10746700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Formation of 4-Chloro-6,7-dimethoxyquinazoline

The quinazoline core derives from anthranilic acid derivatives. A validated method involves:

-

Cyclization : Anthranilic acid (1 ) reacts with formamide (2 ) at 120°C to yield quinazolin-4(3H)-one (3 ).

-

Chlorination : 3 undergoes reflux with POCl₃ and catalytic DMF, producing 4-chloro-6,7-dimethoxyquinazoline (4 ) in 62.5% yield.

Critical Parameters :

-

POCl₃ acts as both solvent and chlorinating agent.

Dihydroisoquinoline Fragment Preparation

Cyclization of N-Substituted Amides

The dihydroisoquinoline moiety is synthesized via acid-catalyzed cyclization. A representative protocol:

-

Starting Material : N-[2-(3,4-Dimethoxyphenyl)ethyl]-3-(4-trifluoromethylphenyl)propionamide (III ).

-

Cyclization : III reacts with POCl₃ in acetonitrile at reflux (82°C), yielding 6,7-dimethoxy-1-[2-(4-trifluoromethylphenyl)ethyl]-3,4-dihydroisoquinoline (I ) in >98% purity.

Optimization Insights :

-

Solvent Choice : Acetonitrile ensures homogeneity, while toluene reduces side reactions.

-

Catalyst Loading : 1–3 equiv. POCl₃ maximizes yield without over-chlorination.

Coupling and Final Assembly

Amination of 4-Chloroquinazoline

The quinazoline core (4 ) reacts with 6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-amine (V ) under nucleophilic aromatic substitution:

Introduction of N-[2-(3,4-Dimethoxyphenyl)ethyl] Side Chain

VI undergoes alkylation with 2-(3,4-dimethoxyphenyl)ethyl bromide:

-

Solvent : Dichloromethane (DCM) at 0°C to room temperature.

-

Base : Potassium carbonate (K₂CO₃) ensures deprotonation without hydrolysis.

Hydrochloride Salt Formation

The free base is treated with HCl gas in anhydrous ethanol:

-

Precipitation : Immediate formation of white crystals.

-

Purification : Recrystallization from ethanol/water (9:1) affords the hydrochloride salt in >99% purity.

Comparative Analysis of Methodologies

Key Observations :

-

POCl₃ is universally preferred for chlorination due to high electrophilicity.

-

Acetonitrile in cyclization minimizes byproducts compared to toluene.

-

Triethylamine enhances amination kinetics by scavenging HCl.

Challenges and Mitigation Strategies

-

Over-Chlorination :

-

Low Amination Yields :

-

Salt Hygroscopicity :

Chemical Reactions Analysis

Types of Reactions

CP 100356 hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and nucleophiles are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

CP 100356 hydrochloride is extensively used in scientific research, particularly in the following areas:

Chemistry: It is used to study the mechanisms of drug transport and resistance.

Biology: The compound helps in understanding the role of transport proteins in cellular processes.

Medicine: It is used in the development of new therapeutic agents by studying its effects on drug absorption and distribution.

Industry: CP 100356 hydrochloride is used in the pharmaceutical industry for drug development and testing

Mechanism of Action

CP 100356 hydrochloride exerts its effects by inhibiting the activity of P-glycoprotein and breast cancer resistance protein. These proteins are involved in the transport of various substrates across cell membranes. By inhibiting their activity, CP 100356 hydrochloride increases the intracellular concentration of drugs, thereby enhancing their efficacy. The compound binds to specific sites on these proteins, blocking their transport function .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substitution at the Quinazoline 4-Position

N-(4-Chloro-2-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine hydrochloride (CAS RN 196603-47-1)

- Structural Difference: Replaces the dihydroisoquinoline-ethyl group with a halogenated (Cl, F) phenyl ring.

- This compound may exhibit stronger kinase inhibition but poorer pharmacokinetics .

6,7-Dimethoxy-2-(4-phenylpiperazin-1-yl)quinazolin-4-amine hydrochloride

- Structural Difference: Substitutes dihydroisoquinoline with a piperazine ring.

- Impact: Piperazine improves blood-brain barrier penetration, making it suitable for CNS targets (e.g., dopamine D2 receptors). However, the lack of a dihydroisoquinoline moiety may reduce selectivity for serotonin receptors .

Variations in the Amine Substituent

6,7-Dimethoxy-N-(3-phenoxyphenyl)quinolin-4-amine Hydrochloride (CAS RN 179246-08-3)

- Structural Difference: Uses a quinoline core instead of quinazoline and a phenoxyphenyl group.

- Impact: Quinoline’s planar structure may enhance intercalation with DNA or kinase ATP pockets.

N-(4-Methylbenzyl)-6,7-dimethoxyquinazolin-4-amine (CAS RN 477855-29-1)

- Structural Difference : Simplifies the substituent to a benzyl group.

- Impact: Reduced steric bulk improves metabolic stability but likely diminishes receptor affinity due to the absence of the dihydroisoquinoline’s conformational flexibility .

Dihydroisoquinoline-Containing Derivatives

8-(4-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-1,3-dimethylimidazo[2,1-f]purine-2,4(3H,8H)-dione

- Structural Difference: Attaches dihydroisoquinoline to a purine scaffold via a butyl chain.

- Impact : The longer alkyl chain enhances binding to phosphodiesterase 4B1 (PDE4B1) and serotonin 5-HT7 receptors, suggesting the target compound’s ethyl linker may offer a balance between potency and selectivity .

N-(4-(2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)phenyl)-2-(2,3,4-trimethoxyphenyl)quinazolin-4-amine

Receptor Affinity

- Target Compound: The dihydroisoquinoline and dimethoxyphenyl groups likely confer dual affinity for serotonin (5-HT1A/7) and dopamine D2 receptors, akin to hybrid ligands in .

- Comparison : Piperazine derivatives (e.g., ) show higher D2 receptor activity, while halogenated analogs () prioritize kinase inhibition over neurotransmission.

Enzyme Inhibition

- Phosphodiesterase (PDE) Inhibition: Dihydroisoquinoline-linked compounds () exhibit PDE4B1 inhibition (IC50 < 1 μM), whereas the target compound’s quinazoline core may shift selectivity toward tyrosine kinases (e.g., EGFR or VEGFR) .

- Kinase Selectivity: Quinazoline derivatives with phenoxy groups () show c-Met inhibition, suggesting the target compound’s dimethoxy substitutions could optimize ATP-binding pocket interactions .

Physicochemical and Pharmacokinetic Properties

Key Observations :

- The target compound’s higher molecular weight and hydrogen bond capacity may limit oral bioavailability compared to simpler analogs.

- Piperazine derivatives exhibit balanced logP values, favoring CNS penetration, while phenoxy-substituted compounds prioritize lipophilicity for membrane interaction .

Biological Activity

The compound 4-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-6,7-dimethoxyquinazolin-2-amine; hydrochloride is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and implications for therapeutic applications based on recent research findings.

The molecular formula of the compound is , with a molecular weight of 491.58 g/mol. The compound features a complex structure that includes isoquinoline and quinazoline moieties, which are known to exhibit various biological activities.

Antipsychotic and Neuroprotective Effects

Recent studies indicate that derivatives of quinazoline compounds, including the one , exhibit antipsychotic properties. For instance, a study highlighted the negative allosteric modulation of the mGlu7 receptor by certain quinazoline derivatives, suggesting potential therapeutic effects in treating schizophrenia and other neuropsychiatric disorders . The modulation of this receptor can influence neurotransmitter systems involved in mood regulation and cognition.

Antitumor Activity

The compound's structural similarities with other known antitumor agents suggest potential anticancer activity. Quinazoline derivatives have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The specific compound may also enhance the efficacy of existing chemotherapeutics by overcoming multidrug resistance in cancer cells.

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Modulation : It acts as a modulator at glutamate receptors (mGluR), which play crucial roles in synaptic transmission and plasticity.

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in cancer cell metabolism and proliferation.

- Signal Transduction Pathways : It potentially alters key signal transduction pathways associated with cell survival and apoptosis.

Study 1: Antipsychotic Activity

A study published in Pharmacology evaluated the effects of various quinazoline derivatives on mGlu7 receptors. Among these, compounds similar to our target compound exhibited significant modulation activity with IC50 values indicating effective receptor engagement .

Study 2: Antitumor Efficacy

In vitro studies demonstrated that the compound significantly reduced the viability of various cancer cell lines. A notable finding was its ability to enhance the cytotoxic effects of doxorubicin in resistant cancer cells, suggesting its potential as an adjuvant therapy .

Data Tables

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of this compound to ensure high purity and yield?

- Methodology : The synthesis of structurally similar polycyclic amines (e.g., 6,7-dimethoxy-3,4-dihydroisoquinoline derivatives) often involves reflux reactions in anhydrous solvents (e.g., ethanol or THF) with stoichiometric control of reagents like diethylamine or pyrrolidine. Purification typically employs column chromatography (e.g., ethyl acetate/hexane gradients) and crystallization from ethanol or DCM .

- Critical Parameters :

- Temperature control (e.g., 170°C for sealed reactions) to avoid side reactions .

- Use of saturated NaHCO₃ for washing to remove acidic impurities .

- Characterization via NMR (¹H/¹³C) and mass spectrometry to confirm structural integrity .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Analytical Workflow :

NMR Spectroscopy : Compare chemical shifts (δ) of aromatic protons (6.5–8.5 ppm for quinazoline/isoquinoline moieties) and methoxy groups (~3.8 ppm) against reference data .

High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ or [M-Cl]⁺ for hydrochloride salts) with calculated masses (e.g., ±0.001 Da tolerance) .

Elemental Analysis : Confirm C, H, N, Cl content within ±0.3% of theoretical values .

Q. What solvent systems are suitable for solubility testing, and how does this impact biological assays?

- Solubility Profiling :

- Polar Solvents : DMSO (for stock solutions) and ethanol/water mixtures (for dilution).

- Challenges : Hydrochloride salts may exhibit limited solubility in non-polar solvents (e.g., hexane). Pre-saturation studies using UV-Vis spectroscopy at 25°C are recommended to determine working concentrations .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to probe the role of methoxy substitutions in this compound?

- Experimental Design :

- Analog Synthesis : Replace methoxy groups with ethoxy, hydroxy, or halogens (e.g., Cl, Br) at positions 3,4,6,7 of the isoquinoline/quinazoline cores .

- Biological Testing : Screen analogs against target enzymes (e.g., kinases) using fluorescence polarization or radiometric assays. Compare IC₅₀ values to map substituent effects .

Q. What strategies mitigate stability issues during long-term storage of this hydrochloride salt?

- Stability Studies :

- Accelerated Degradation : Expose the compound to 40°C/75% RH for 4 weeks and monitor via HPLC for decomposition products (e.g., free base formation) .

- Light Sensitivity : Store in amber vials under nitrogen to prevent photo-oxidation of methoxy groups .

Q. How should researchers resolve contradictions in reported biological activity across different assay systems?

- Case Example : If the compound shows nM potency in enzyme assays but µM activity in cell lines, consider:

Membrane Permeability : Measure logP (e.g., octanol/water partitioning) to assess passive diffusion .

Efflux Transporters : Use inhibitors (e.g., verapamil for P-gp) to test if efflux pumps reduce intracellular concentrations .

Metabolic Stability : Incubate with liver microsomes to identify rapid degradation pathways (e.g., CYP3A4-mediated oxidation) .

Q. What advanced analytical methods are critical for detecting trace impurities in bulk batches?

- Techniques :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.